molecular formula C37H60BrNO4 B1667334 Quinolinium, 1-(6-((2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy)-6-oxohexyl)-, bromide CAS No. 120908-94-3

Quinolinium, 1-(6-((2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy)-6-oxohexyl)-, bromide

Cat. No. B1667334
CAS RN: 120908-94-3
M. Wt: 662.8 g/mol
InChI Key: FTFOSFBACGPTIP-UHFFFAOYSA-M
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Description

BN 52115 is a platelet activating factor antagonist that has been found to inhibit in vivo bronchopulmonary alteration.

Scientific Research Applications

Halide Sensing and Intracellular Chloride Measurement

Quinolinium derivatives have been explored for their potential in sensing halide ions, particularly in aqueous solutions. The development of fluorescent halide-sensitive quinolinium dyes has enabled the determination of halide concentrations using fluorescence spectroscopy. These dyes, including variants synthesized through reactions with methyl bromide and other agents, exhibit fluorescence intensity reduction in the presence of halide ions like chloride, bromide, and iodide. This property facilitates their application in physiological measurements to monitor intracellular chloride levels, offering more than twice the sensitivity compared to previously used compounds such as SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) (Geddes et al., 2001).

Photophysical Properties and Ionic Liquid Crystals

Research into quinolinium salts has extended to their photophysical properties and applications in the development of ionic liquid crystals. These materials exhibit unique behaviors due to the balance between electrostatic forces and the disorder introduced by molten alkyl chains. The synthesis and characterization of quinolinium and isoquinolinium salts have revealed their potential in forming mesophases, which are crucial for liquid crystal applications. The thermal behavior and mesophase formation are significantly influenced by the length of the alkyl chain and the nature of the anions used, highlighting the versatility of quinolinium derivatives in material science (Lava et al., 2012).

Inhibition of Lymphocyte Apoptosis

Quinolinium salts have been identified as potent inhibitors of lymphocyte apoptosis, particularly in the context of glucocorticoid-induced apoptosis in murine thymocytes. The synthesis and evaluation of various quinolinium compounds have demonstrated their effectiveness in protecting cells from apoptosis, with certain derivatives showing significant potency compared to known compounds. This suggests potential therapeutic applications of quinolinium salts in preventing unwanted cell death in immune cells, which could have implications for autoimmune diseases and immunosuppression (Barchéchath et al., 2005).

Fluorescence Quenching and Anion Sensing

The quenching mechanism of quinolinium-based chloride-sensitive fluorescent indicators has been a subject of research to enhance the understanding and application of these compounds in anion sensing. Studies have shown that the fluorescence quenching by anions involves a charge-transfer mechanism, which is influenced by the anion's oxidation potential and the quinolinium compound's reduction potential. This insight allows for the design of improved chloride indicators with tailored properties for specific applications, further extending the utility of quinolinium derivatives in biological and chemical sensing (Jayaraman & Verkman, 2000).

properties

CAS RN

120908-94-3

Product Name

Quinolinium, 1-(6-((2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy)-6-oxohexyl)-, bromide

Molecular Formula

C37H60BrNO4

Molecular Weight

662.8 g/mol

IUPAC Name

(2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methyl 6-quinolin-1-ium-1-ylhexanoate;bromide

InChI

InChI=1S/C37H60NO4.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28-37(2)41-32-34(42-37)31-40-36(39)27-18-17-22-29-38-30-23-25-33-24-19-20-26-35(33)38;/h19-20,23-26,30,34H,3-18,21-22,27-29,31-32H2,1-2H3;1H/q+1;/p-1

InChI Key

FTFOSFBACGPTIP-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC1(OCC(O1)COC(=O)CCCCC[N+]2=CC=CC3=CC=CC=C32)C.[Br-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC1(OCC(O1)COC(=O)CCCCC[N+]2=CC=CC3=CC=CC=C32)C.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-heptadecyl-2-methyl-4-(6'-(N-quinolinium)hexanoyloxymethyl)-1,3-dioxolan
BN 52115
BN-52115

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Quinolinium, 1-(6-((2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy)-6-oxohexyl)-, bromide
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Quinolinium, 1-(6-((2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy)-6-oxohexyl)-, bromide
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Quinolinium, 1-(6-((2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy)-6-oxohexyl)-, bromide
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Quinolinium, 1-(6-((2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy)-6-oxohexyl)-, bromide
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Quinolinium, 1-(6-((2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy)-6-oxohexyl)-, bromide
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Quinolinium, 1-(6-((2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methoxy)-6-oxohexyl)-, bromide

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